Dapta
概要
説明
科学的研究の応用
Neuroprotection and HIV-1-Associated Cognitive Impairment
DAPTA has been investigated for its neuroprotective effects and potential benefits in HIV-1-associated cognitive-motor impairment. A study by Goodkin et al. (2006) found that DAPTA, known as a CCR5 antagonist, did not show an overall cognitive effect in a clinical trial, but certain subgroups with greater impairment and specific CD4 cell counts showed significant improvement (Goodkin et al., 2006).
Coordination Chemistry and Applications
Mahmoud et al. (2020) discussed the small air-stable hydrophilic aminophosphine DAPTA, highlighting its role in forming metal complexes in water, and its applications in catalysis, medicinal inorganic chemistry, and as photoluminescent materials (Mahmoud et al., 2020).
Antiviral and Immunological Benefits
Polianova et al. (2003) reported on DAPTA's role as an antiviral, highlighting its ability to reduce the monocyte reservoir of HIV to undetectable levels in most patients. This study also noted immune benefits, such as increased gamma-interferon-secreting T-cells, without drug-related toxicity (Polianova et al., 2003).
Impact on CD4-Anti CD4 Lymphocyte Interaction
Walczak et al. (1991) explored DAPTA's inhibitory effect on CD4-anti CD4 binding, demonstrating a significant temperature- and dose-dependent effect (Walczak et al., 1991).
Chemokine Receptor-5 (CCR5) as a Receptor for DAPTA
Polianova et al. (2005) found that DAPTA potently inhibits the binding of gp120 Bal and CM235 to CCR5, suggesting that CCR5 is a DAPTA receptor. This study explains DAPTA's mechanism as an antiviral entry inhibitor for R5 tropic HIV-1 isolates (Polianova et al., 2005).
Antimetastatic and Antiangiogenic Activities
Nowak‐Sliwinska et al. (2011) examined ruthenium(II) compounds, including DAPTA, for their effects on endothelial cell function, discovering their antiangiogenic activity and potential in anticancer therapies (Nowak‐Sliwinska et al., 2011).
Anti-HIV-1 Activity and Prevention of Neuronal Damage
Pollicita et al. (2007) demonstrated DAPTA's anti-HIV-1 activity in monocytes/macrophages and its ability to inhibit apoptosis in neuronal cells, suggesting its importance in preventing HIV infection in the central nervous system and resultant neuronal AIDS (Pollicita et al., 2007).
Therapeutic Effects on Psoriasis
Raychaudhuri et al. (1998) investigated DAPTA's antichemotactic activities, offering a possible explanation for its therapeutic efficacy in resolving psoriatic lesions (Raychaudhuri et al., 1998).
作用機序
Target of Action
Dapta, also known as D-Ala-peptide T-amide, is a synthetic peptide that functions as a selective antagonist for the C-C chemokine receptor 5 (CCR5) . CCR5 is a protein on the surface of white blood cells involved in the immune system as it acts as a receptor for chemokines . This makes it a primary target for Dapta.
Mode of Action
Dapta interacts with its target, CCR5, and inhibits the entry of R5 tropic HIV-1 isolates . It also leads to the downregulation of Notch/NF-κB signaling and proinflammatory mediators in CD40+ cells . This interaction results in significant changes in the immune response, particularly in the context of diseases like multiple sclerosis .
Biochemical Pathways
The interaction of Dapta with CCR5 affects several biochemical pathways. It leads to the downregulation of Notch/NF-κB signaling, which plays a crucial role in the immune response and inflammation . Furthermore, Dapta reduces the expression of proinflammatory mediators such as GM-CSF, MCP-1, iNOS, and TNF-α . These changes in the biochemical pathways result in a decrease in inflammation and an overall therapeutic effect.
Result of Action
The action of Dapta results in substantial reductions in NF-κB p65, Notch-1, Notch-3, GM-CSF, MCP-1, iNOS, and TNF-α but an increase in the IκBα of CD40+ B lymphocytes . Moreover, it leads to decreased NF-κB p65, Notch-1, Notch-3, GM-CSF, MCP-1, iNOS, and TNF-α and increased IκBα mRNA expression levels . These molecular and cellular effects contribute to the therapeutic potential of Dapta in diseases like multiple sclerosis .
Safety and Hazards
将来の方向性
“Dapta” as a low-code backend and integration platform has a promising future. It’s being used to automate business workflows using AI, which is a growing trend in the tech industry . As a synthetic peptide, “Dapta” shows potential in the medical field as an anti-HIV agent .
Relevant Papers
One relevant paper discusses the use of “Dapta”, a C-C chemokine receptor 5 (CCR5) antagonist, in an experimental autoimmune encephalomyelitis model in mice . The study showed that DAPTA has significant neuroprotective potential in EAE via the downregulation of inflammatory mediators and NF-κB/Notch signaling .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWRNBWMGFUAMF-ZESMOPTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N10O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapta | |
CAS RN |
106362-34-9 | |
Record name | Adaptavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DAPTA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16290 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAPTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J208V4ZMP2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。